physicochemical properties of 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine
physicochemical properties of 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-pyrazolyl-pyrimidine
Abstract
The pyrazolyl-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile synthetic handles and ability to modulate biological targets. This guide provides an in-depth analysis of the physicochemical properties of 4-Chloro-6-methyl-pyrazolyl pyrimidine. Due to ambiguity in the common nomenclature, this document focuses on the synthetically accessible and frequently encountered isomer, 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine . We move beyond a simple data sheet to explain the causal relationships between the molecule's structure and its empirical properties, such as solubility, basicity (pKa), and lipophilicity (LogP). This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive property profile but also field-proven, step-by-step protocols for the experimental determination of these critical parameters.
Molecular Structure and Core Properties
The nomenclature "4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine" is structurally ambiguous. The most common synthetic routes and documented analogues suggest the pyrazole ring is attached to the pyrimidine ring via one of its nitrogen atoms. This guide will proceed with the analysis of 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine .
Physicochemical Data Summary
Direct experimental data for this specific compound is not widely published. The following table summarizes key properties based on computational predictions and analysis of structurally similar compounds. These values serve as a robust starting point for experimental design.
| Property | Value (Predicted/Estimated) | Implication for Research & Development |
| Molecular Formula | C₈H₇ClN₄ | - |
| Molecular Weight | 194.62 g/mol | Adheres to Lipinski's guidelines for drug-likeness. |
| cLogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[1][2][3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Aqueous Solubility | Low to Moderate | Expected to be poorly soluble in neutral water but may improve in acidic conditions due to protonation.[4][5] |
| pKa (most basic) | 1.5 - 2.5 (estimated) | The pyrimidine ring nitrogens are weakly basic due to electron-withdrawing effects.[6] |
| Physical State | Likely a solid at STP | High melting points are common for planar, heterocyclic systems due to efficient crystal packing.[4] |
In-Depth Physicochemical Analysis
Solubility Profile
Expertise & Experience: The solubility of a compound is a critical determinant of its utility, impacting everything from reaction conditions to bioavailability. The structure of 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine presents competing features. The nitrogen atoms in both the pyrimidine and pyrazole rings can act as hydrogen bond acceptors, which would typically favor aqueous solubility. However, the overall molecule is a planar, aromatic system with a significant nonpolar surface area, and the chloro-substituent adds to its hydrophobicity.
Causality:
-
Aqueous Solubility: In neutral water (pH ~7), the compound is expected to exhibit low solubility. This is because the molecule is uncharged, and the energetic cost of breaking the water's hydrogen-bonding network to accommodate the hydrophobic scaffold is high.
-
pH-Dependent Solubility: The pyrimidine nitrogens are weakly basic. In acidic media (e.g., pH < 2), protonation of a ring nitrogen will form a cationic species. This charged form will exhibit significantly enhanced aqueous solubility due to favorable ion-dipole interactions with water.
-
Organic Solvents: The compound is expected to be more soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and moderately soluble in alcohols like ethanol and methanol.[5] Solubility in nonpolar solvents like hexanes is likely to be very low.
Acidity and Basicity (pKa)
Expertise & Experience: The pKa values of a molecule dictate its ionization state at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Causality:
-
Basic Centers: The primary basic centers are the nitrogen atoms of the pyrimidine ring. In unsubstituted pyrimidine, the pKa of the conjugate acid is approximately 1.3.
-
Inductive Effects: The chlorine atom at the C4 position is strongly electron-withdrawing. This inductive effect reduces the electron density on the ring nitrogens, making them less basic than in unsubstituted pyrimidine. Therefore, the pKa is expected to be in the range of 1.5-2.5.
-
Protonation Site: Protonation will likely occur at the N1 nitrogen of the pyrimidine ring, as it is sterically more accessible and its lone pair is not as involved in aromaticity as the pyrazole nitrogens.
Lipophilicity (LogP & LogD)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is measured by the partition coefficient (LogP for the neutral species) between octanol and water.[7]
Causality:
-
LogP: The calculated LogP (cLogP) is predicted to be between 1.5 and 2.5.[1][2][3] This value reflects a balance. The chloromethyl-pyrimidine core is moderately lipophilic, while the pyrazole ring adds some polar character. A LogP in this range is often considered ideal for drug candidates, as it allows for sufficient aqueous solubility while permitting passive diffusion across cell membranes.[7]
-
LogD: Since this molecule is a weak base, its distribution coefficient (LogD) will be pH-dependent. At physiological pH (~7.4), the molecule will be overwhelmingly neutral, so LogD₇.₄ ≈ LogP. However, at lower pH values (e.g., in the stomach), protonation will increase its hydrophilicity, leading to a lower LogD value.
Chemical Reactivity and Stability
The most significant feature driving the synthetic utility of this compound is the chlorine atom at the C4 position of the pyrimidine ring.
Expertise & Experience: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chlorine atom. This electronic arrangement makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[8][9][10]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[9]
This reactivity is the molecule's primary asset, allowing for the facile introduction of a wide variety of functional groups (amines, alcohols, thiols) at the C4 position, making it a valuable intermediate for building libraries of potential drug candidates.[11][12]
Experimental Protocols
The following protocols provide robust, self-validating methods for the experimental determination of the key physicochemical properties discussed.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation.[13]
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).[15]
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the sample must be filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed.[13]
-
Quantification: Prepare a series of standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze the filtered supernatant and the standards using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.
-
Validation: To confirm equilibrium was reached, take samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise technique for measuring pKa by monitoring pH changes during titration with an acid or base.[16][17][18]
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For water-soluble compounds, deionized water with a background electrolyte (e.g., 0.15 M KCl to maintain constant ionic strength) is used.[16] For poorly soluble compounds, a co-solvent system (e.g., methanol/water) may be required, though this will yield an apparent pKa (pKaᵃᵖᵖ).
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂.[16] Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M HCl if measuring a base).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. This point can be precisely identified as the inflection point on the first derivative plot (ΔpH/ΔV) or the zero-crossing on the second derivative plot (Δ²pH/ΔV²).[19]
Protocol for LogP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.[20][21][22]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This step is crucial for thermodynamic accuracy.
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol). Add a known volume of this stock to a vial containing a known volume of the other pre-saturated phase. The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each aliquot using a suitable method like HPLC-UV or LC-MS.[22]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[7]
Conclusion
4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic scaffold with a well-defined physicochemical profile governed by its structural features. Its moderate lipophilicity, low molecular weight, and key synthetic handle at the C4 position make it an attractive starting point for synthetic and medicinal chemistry programs. While direct experimental data is sparse, its properties can be reliably predicted through an understanding of fundamental chemical principles. The detailed protocols provided herein equip researchers with the necessary tools to perform their own precise characterization, enabling informed decisions in experimental design and drug discovery pipelines.
References
- Creative Bioarray. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Simoens, M., et al. (n.d.).
- Encyclopedia.pub. (2022).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.
- Mercer, S. E., et al. (2024).
- AxisPharm. (2024). Log D Measurement.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.
- SciSpace. (n.d.).
- Benchchem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- ResearchGate. (n.d.).
- Lund University Publications. (n.d.).
- StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- Unknown Source. (n.d.). solubility experimental methods.pptx.
- MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- ICCVAM. (2003).
- ACS Publications. (2019).
- ResearchGate. (n.d.). Known synthesis of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1a.
- ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Benchchem. (2025).
- NIH PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
- Chemaxon Docs. (n.d.).
- Organic Chemistry Portal. (n.d.).
- MedCrave online. (2018).
- Molinspiration. (n.d.).
- BLDpharm. (n.d.). 1015845-71-2|4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine.
- ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.
- Liptak, M. D., et al. (n.d.).
- OpenMolecules.org. (n.d.).
- ECHEMI. (n.d.). 114833-95-3, 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Formula.
- Organic Chemistry D
- ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF.
- Chair of Analytical Chemistry. (n.d.).
Sources
- 1. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 3. www.openmolecules.org [openmolecules.org]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. scispace.com [scispace.com]
- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Log D Measurement | AxisPharm [axispharm.com]
